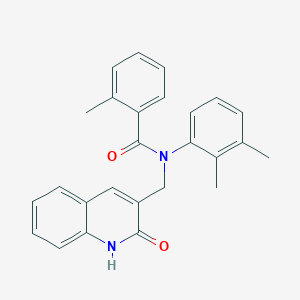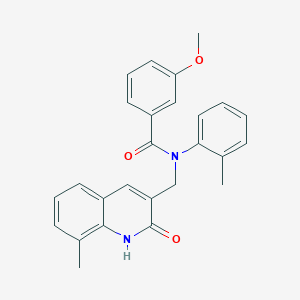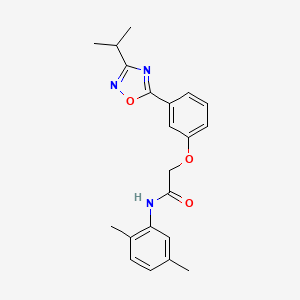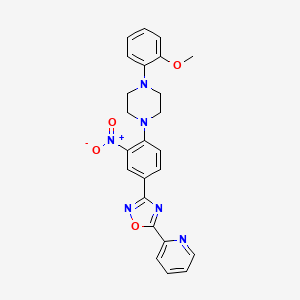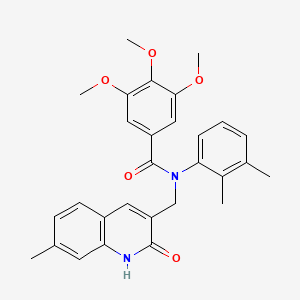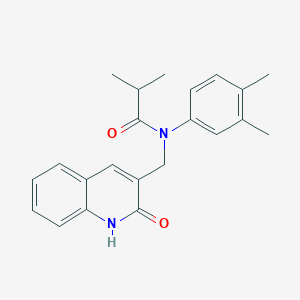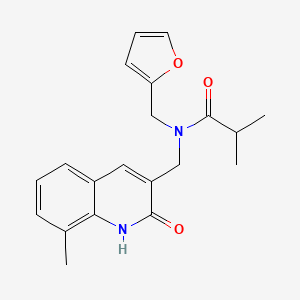
N-(2,3-dimethylphenyl)-2,5-dimethoxybenzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,3-dimethylphenyl)-2,5-dimethoxybenzenesulfonamide, commonly known as DMDBS, is a chemical compound that has gained significant attention in scientific research due to its potential as a therapeutic agent. DMDBS belongs to the class of sulfonamide compounds, which have been widely used in medicinal chemistry due to their diverse biological activities.
作用機序
The mechanism of action of DMDBS is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. DMDBS has been shown to inhibit the activity of histone deacetylases (HDACs), which are involved in the regulation of gene expression. Inhibition of HDACs by DMDBS leads to the activation of tumor suppressor genes and the induction of apoptosis in cancer cells. DMDBS has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. Inhibition of COX-2 by DMDBS leads to the reduction of inflammation and suppression of immune responses.
Biochemical and Physiological Effects
DMDBS has been shown to have various biochemical and physiological effects, including the modulation of neurotransmitter levels, reduction of oxidative stress, and inhibition of cell proliferation. DMDBS has been shown to increase the levels of dopamine and serotonin in the brain, which are neurotransmitters involved in mood regulation and cognitive function. Moreover, DMDBS has been shown to reduce oxidative stress by increasing the levels of antioxidant enzymes such as superoxide dismutase (SOD) and catalase. Inhibition of cell proliferation by DMDBS has been shown to be mediated by the induction of cell cycle arrest and apoptosis.
実験室実験の利点と制限
DMDBS has several advantages for lab experiments, including its high purity, stability, and ease of synthesis. DMDBS can be easily synthesized in large quantities and has a long shelf life, making it suitable for long-term studies. However, DMDBS has some limitations, including its low solubility in water and its potential toxicity at high concentrations. DMDBS should be used with caution in lab experiments, and appropriate safety measures should be taken to minimize the risk of exposure.
将来の方向性
For DMDBS research include the development of novel drug delivery systems to enhance its bioavailability and efficacy, the identification of its molecular targets and signaling pathways, and the evaluation of its safety and toxicity in clinical trials. Moreover, DMDBS can be used as a lead compound for the development of new sulfonamide-based drugs with improved pharmacological properties.
合成法
DMDBS can be synthesized through a multi-step process involving the reaction of 2,5-dimethoxybenzenesulfonyl chloride with 2,3-dimethylaniline in the presence of a base catalyst. The resulting product is then purified through recrystallization to obtain DMDBS in high purity.
科学的研究の応用
DMDBS has been studied extensively for its potential as a therapeutic agent in various diseases, including cancer, inflammation, and neurological disorders. In cancer research, DMDBS has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. Inflammatory diseases such as rheumatoid arthritis and colitis have also been targeted by DMDBS due to its ability to reduce inflammation and suppress immune responses. Moreover, DMDBS has shown promising results in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease by modulating neurotransmitter levels and reducing oxidative stress.
特性
IUPAC Name |
N-(2,3-dimethylphenyl)-2,5-dimethoxybenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO4S/c1-11-6-5-7-14(12(11)2)17-22(18,19)16-10-13(20-3)8-9-15(16)21-4/h5-10,17H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVVKFUZSJVARAU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NS(=O)(=O)C2=C(C=CC(=C2)OC)OC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[[2-[(4-Chlorophenyl)sulfonyl-[(4-methylphenyl)methyl]amino]acetyl]amino]benzamide](/img/structure/B7703768.png)





